2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol
Description
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and piperazine groups
Properties
CAS No. |
577770-00-4 |
|---|---|
Molecular Formula |
C12H21N7O3 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-[[4-amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H21N7O3/c1-2-17-4-6-18(7-5-17)11-9(19(21)22)10(13)15-12(16-11)14-3-8-20/h20H,2-8H2,1H3,(H3,13,14,15,16) |
InChI Key |
OQEQGJIHXTULMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, while reduction of the nitro group can yield an amino derivative .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Study :
A study conducted on acute myeloid leukemia (AML) cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 0.25 μM to 2.50 μM, indicating its potential as a therapeutic agent against AML .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Preliminary results suggest that it possesses significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 256 µg/mL |
These results highlight the compound's potential as a lead molecule for developing new antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, which is crucial for metabolic pathways associated with disease progression. Notably, it has shown potential in inhibiting enzymes related to neurodegenerative diseases.
Case Study :
Research on similar pyrimidine derivatives indicated that they could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting that this compound might offer therapeutic benefits in neurodegenerative contexts .
Mechanism of Action
The mechanism of action of 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound shares the piperazine moiety but has different functional groups attached to the pyrimidine ring.
Uniqueness
2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[4-Amino-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 220.31 g/mol
CAS Number: 1180132-17-5
The structure of the compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, which is known to enhance the pharmacological profile of many drug candidates.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Studies suggest that it may inhibit key signaling pathways involved in tumor growth, particularly the PI3K/mTOR pathway, which is critical in cancer cell proliferation and survival.
- Antioxidant Properties : Preliminary findings indicate that this compound may enhance antioxidant defenses, potentially mitigating oxidative stress-related damage in cellular models.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which is crucial in various chronic diseases.
The biological effects of this compound are likely mediated through several mechanisms:
- Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.
- Modulation of Gene Expression : It may influence the expression levels of genes associated with oxidative stress and inflammation, promoting cellular resilience against damaging agents.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects. The study showed IC values ranging from 10 to 30 µM across different cell lines, indicating strong antiproliferative activity .
Study 2: Antioxidant Activity
In a zebrafish model exposed to ethanol-induced oxidative stress, derivatives of this compound were shown to reduce oxidative damage significantly. The treatment led to improved survival rates and reduced morphological defects associated with oxidative injury .
Data Table: Biological Activities and IC Values
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
